molecular formula C11H16O3 B1337821 (R)-4-Benzyloxy-1,2-butanediol CAS No. 86990-91-2

(R)-4-Benzyloxy-1,2-butanediol

Cat. No.: B1337821
CAS No.: 86990-91-2
M. Wt: 196.24 g/mol
InChI Key: TVRPDIKPMQUOSL-LLVKDONJSA-N
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Description

®-4-Benzyloxy-1,2-butanediol is an organic compound with the molecular formula C11H16O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Scientific Research Applications

Chiral Building Blocks for Synthesis

  • (R)-4-Benzyloxy-1,2-butanediol and its derivatives serve as chiral building blocks for the synthesis of pheromones and other enantioselective compounds. For instance, its transformation into various intermediates has been explored for the enantiosynthesis of pheromones, highlighting its versatility in organic synthesis (Izquierdo et al., 2001).

Biocatalytic Processes and Biosynthesis

  • The compound plays a crucial role in biocatalytic processes, particularly in the autotrophic production of (R)-1,3-butanediol, showcasing its potential in green chemistry and the synthesis of value-added products from CO2 (Gascoyne et al., 2021).

Metabolic Engineering for Industrial Compounds

  • Through metabolic engineering, microorganisms such as Escherichia coli have been optimized to directly produce 1,4-butanediol, demonstrating the feasibility of renewable production of this important industrial compound from biomass-derived sugars (Yim et al., 2011).

Development of New Biocatalysts

  • Research has also focused on isolating and characterizing new strains of microorganisms capable of converting substrates into (R)-1,3-butanediol with high efficiency and stereospecificity, which is crucial for pharmaceutical applications (Zheng et al., 2012).

Renewable Chemicals and Fuel Additives

  • The transformation of this compound into various compounds has implications for the production of renewable gasoline, solvents, and fuel additives, indicating its potential impact on sustainable energy solutions (Harvey et al., 2016).

Safety and Hazards

“®-4-Benzyloxy-1,2-butanediol” should be stored under inert gas and protected from moisture as this substance is hygroscopic . It is incompatible with oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Benzyloxy-1,2-butanediol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available ®-1,2-butanediol.

    Protection of Hydroxyl Groups: The hydroxyl groups of ®-1,2-butanediol are protected using benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of ®-4-Benzyloxy-1,2-butanediol may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: ®-4-Benzyloxy-1,2-butanediol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different ethers or esters.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Various alcohols.

    Substitution: Different ethers or esters depending on the nucleophile used.

Chemistry:

    Synthesis of Complex Molecules: ®-4-Benzyloxy-1,2-butanediol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Studies: The compound can be used to study enzyme-catalyzed reactions, particularly those involving chiral substrates.

Medicine:

    Drug Development: It serves as a building block in the synthesis of potential drug candidates, especially those requiring chiral centers.

Industry:

    Polymer Production: The compound can be used in the production of specialty polymers with specific properties.

Mechanism of Action

The mechanism of action of ®-4-Benzyloxy-1,2-butanediol largely depends on its application. In enzymatic reactions, it acts as a substrate that undergoes specific transformations catalyzed by enzymes. The molecular targets and pathways involved vary based on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

    (S)-4-Benzyloxy-1,2-butanediol: The enantiomer of ®-4-Benzyloxy-1,2-butanediol with similar chemical properties but different biological activities.

    4-Benzyloxy-2-butanol: A related compound with a different substitution pattern on the butane backbone.

Uniqueness:

    Chirality: The ®-enantiomer has specific applications in chiral synthesis and drug development that are distinct from its (S)-counterpart.

    Reactivity: The presence of the benzyloxy group provides unique reactivity patterns that can be exploited in various chemical transformations.

Properties

IUPAC Name

(2R)-4-phenylmethoxybutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRPDIKPMQUOSL-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COCC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448037
Record name (R)-4-Benzyloxy-1,2-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86990-91-2
Record name (R)-4-Benzyloxy-1,2-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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